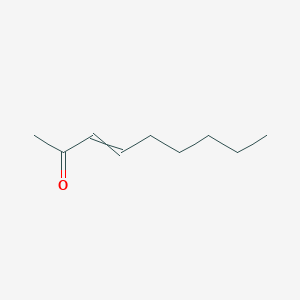

3-Nonen-2-one

Description

Properties

IUPAC Name |

(E)-non-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h7-8H,3-6H2,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKLIZDXVUCLHQ-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316311 | |

| Record name | (E)-3-Nonen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; fruity-berry | |

| Record name | 3-Nonen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1068/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in fats, Miscible at room temperature (in ethanol) | |

| Record name | 3-Nonen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1068/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.843-0.846 | |

| Record name | 3-Nonen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1068/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18402-83-0, 14309-57-0 | |

| Record name | (E)-3-Nonen-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18402-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nonen-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014309570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nonen-2-one, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018402830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nonen-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-3-Nonen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3E)-non-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Non-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NONEN-2-ONE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR0K39OF16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Nonen-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nonen-2-one is an unsaturated aliphatic ketone that is found naturally in a variety of plants and food products. It is recognized for its characteristic fruity and nutty aroma, making it a significant compound in the flavor and fragrance industry.[1] Beyond its sensory properties, this compound and related α,β-unsaturated ketones are of interest to researchers for their potential biological activities, including roles as enzyme inhibitors.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols for their determination and a generalized workflow for its characterization.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. It is important to note that this compound can exist as (E) and (Z) stereoisomers, with the trans-(E)-isomer being the more commonly referenced form.[2][3][4] The properties listed may correspond to a specific isomer or a mixture, as indicated in the cited sources.

| Property | Value | Units | Conditions | Source(s) |

| Molecular Formula | C₉H₁₆O | - | - | [4][5][6] |

| Molecular Weight | 140.22 | g/mol | - | [2][5][7] |

| Appearance | Colorless to light yellow, clear liquid | - | Ambient | [3][8][9] |

| Odor | Fruity, nutty, with notes of peach, melon, and avocado | - | - | [1][2] |

| Boiling Point | 201.9 ± 9.0 | °C | 760 mmHg | [5] |

| 85 | °C | 12 mmHg | [7][10][11] | |

| 107 | °C | 32 mmHg | ||

| 198 | °C | 760 mmHg | [8][9] | |

| Density | 0.8 ± 0.1 | g/cm³ | - | [5] |

| 0.848 | g/mL | 25 °C | [7][10][11] | |

| 0.843 - 0.846 | g/mL | 25 °C | [2][8] | |

| 0.85 | - | 20/20 °C | ||

| Refractive Index | 1.435 | - | - | [5] |

| 1.449 | - | 20 °C (n20/D) | [7][10][11] | |

| 1.443 - 1.452 | - | 20 °C (n20/D) | [2][8] | |

| 1.45 | - | - | ||

| Flash Point | 81.7 ± 0.0 | °C | - | [5] |

| 82 | °C | Closed cup | ||

| 79.44 | °C | TCC | [8][9] | |

| 81 | °C | - | [12] | |

| Solubility | Insoluble in water; soluble in fats and alcohol. | - | - | [2][8][9] |

| Chloroform (Slightly), Methanol (Slightly) | - | - | [10] | |

| Vapor Pressure | 0.3 ± 0.4 | mmHg | 25 °C | [5] |

| 0.301 | mmHg | 25 °C (est.) | [8] | |

| LogP (Octanol/Water Partition Coefficient) | 2.69 | - | - | [5] |

| 2.8 | - | (est.) | [2] |

Experimental Protocols

The determination of the physicochemical properties of liquid organic compounds such as this compound is guided by standardized experimental procedures. Below are detailed methodologies for key experiments, based on established standards.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For pure compounds, it is a characteristic constant at a given pressure.

Methodology (Based on ASTM D1120): [3]

-

Apparatus: A short-neck, round-bottom flask of heat-resistant glass, a water-cooled reflux condenser, boiling chips (silicon carbide), a calibrated partial immersion thermometer, and a heating mantle.

-

Procedure: a. Add a measured volume of this compound to the flask along with a few boiling chips to ensure smooth boiling. b. Assemble the apparatus, ensuring the thermometer bulb is positioned just below the level of the side arm of the flask, and that the condenser is properly cooled. c. Apply heat to the flask at a controlled rate. d. Record the temperature at which the liquid boils and a steady reflux is established. This temperature is the observed boiling point. e. Correct the observed boiling point for any deviation from standard atmospheric pressure (760 mmHg).

Determination of Density

Density is the mass of a substance per unit volume. It is a fundamental physical property used for substance identification and purity assessment.

Methodology (Based on ASTM D1475): [13][14]

-

Apparatus: A pycnometer (a specific gravity bottle of known volume), a high-precision analytical balance, and a constant-temperature bath.

-

Procedure: a. Thoroughly clean and dry the pycnometer and determine its mass accurately. b. Calibrate the pycnometer by filling it with deionized water of a known temperature and determining the mass. Use the known density of water at that temperature to calculate the exact volume of the pycnometer. c. Fill the calibrated pycnometer with this compound, ensuring no air bubbles are trapped. d. Place the filled pycnometer in the constant-temperature bath until it reaches thermal equilibrium (e.g., 25 °C). e. Carefully remove any excess liquid from the capillary opening and dry the exterior of the pycnometer. f. Weigh the filled pycnometer. g. Calculate the density by dividing the mass of the this compound (mass of filled pycnometer minus the mass of the empty pycnometer) by the volume of the pycnometer.

Determination of Refractive Index

The refractive index of a liquid is the ratio of the speed of light in a vacuum to its speed in the liquid. It is a sensitive measure of a substance's purity and composition.

Methodology (Based on ASTM D1218): [5][12][15]

-

Apparatus: A calibrated Abbe refractometer with a circulating constant-temperature bath and a sodium light source (D-line, 589 nm).

-

Procedure: a. Set the constant-temperature bath to the desired temperature (e.g., 20 °C) and allow the refractometer prisms to equilibrate. b. Place a few drops of this compound onto the surface of the lower prism. c. Close the prisms and allow the sample to come to thermal equilibrium. d. Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs. e. Read the refractive index from the instrument's scale. f. Clean the prisms thoroughly with a suitable solvent (e.g., acetone or ethanol) and a soft lens tissue after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a powerful analytical technique used to separate, identify, and quantify the components of a volatile mixture. For a flavor compound like this compound, it is essential for purity assessment and confirmation of its chemical structure.

-

Sample Preparation: Dilute a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).

-

Instrumentation: A gas chromatograph equipped with a mass spectrometer detector. A non-polar capillary column (e.g., DB-1 or HP-5ms) is typically used for the separation of flavor compounds.

-

GC Conditions:

-

Injector Temperature: Typically set 50 °C above the boiling point of the solvent.

-

Oven Temperature Program: Start at a low temperature (e.g., 40-60 °C), hold for a few minutes, then ramp up the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 250 °C).

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected compound and its fragments (e.g., m/z 35-350).

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm the identity by comparing the acquired mass spectrum with a reference library (e.g., NIST, Wiley).

-

Determine the purity by calculating the peak area percentage of this compound relative to the total area of all peaks in the chromatogram.

-

Synthesis of this compound

A common method for the synthesis of this compound is through an aldol condensation reaction between acetone and n-hexanal, followed by dehydration.

Experimental Procedure: [16]

-

Aldol Addition: Acetone reacts with n-hexanal in the presence of an aqueous potassium hydroxide (KOH) solution. The reaction is typically carried out at a controlled temperature (e.g., 30 °C) with a specific molar ratio of acetone to n-hexanal. This step forms 4-hydroxy-2-nonanone.

-

Dehydration: The resulting 4-hydroxy-2-nonanone is then subjected to an elimination reaction, typically under acidic conditions (e.g., pH 2) and elevated temperature (e.g., 100 °C), to yield a mixture of this compound and 4-nonen-2-one.

-

Purification: The product mixture can be purified by vacuum distillation to isolate the desired this compound. The progress of the reaction and the purity of the final product are monitored by Gas Chromatography (GC).

Visualizations

Experimental Workflow for Characterization of this compound

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. store.astm.org [store.astm.org]

- 4. researchgate.net [researchgate.net]

- 5. matestlabs.com [matestlabs.com]

- 6. rroij.com [rroij.com]

- 7. store.astm.org [store.astm.org]

- 8. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 9. ASTM D2887 - Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography - Savant Labs [savantlab.com]

- 10. petrolube.com [petrolube.com]

- 11. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 12. my.che.utah.edu [my.che.utah.edu]

- 13. industrialphysics.com [industrialphysics.com]

- 14. infinitalab.com [infinitalab.com]

- 15. scribd.com [scribd.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to (E)-non-3-en-2-one

This technical guide provides a comprehensive overview of (E)-non-3-en-2-one, a molecule of interest for researchers, scientists, and drug development professionals. This document details its chemical identity, physical and chemical properties, a detailed synthesis protocol, and its established biological activity as a glutathione transferase inhibitor.

IUPAC Name and Chemical Structure

The unambiguous identification of a chemical compound is fundamental in scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature system for this purpose.

IUPAC Name: (E)-non-3-en-2-one[1]

The name indicates a nine-carbon chain ("non"), a double bond starting at the third carbon ("3-en"), and a ketone functional group at the second carbon ("-2-one"). The "(E)" prefix specifies the stereochemistry of the double bond, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides.

Chemical Structure:

The structural formula of (E)-non-3-en-2-one is:

Molecular Formula: C₉H₁₆O[2]

SMILES: CCCCC/C=C/C(=O)C[1]

InChI: InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h7-8H,3-6H2,1-2H3/b8-7+[1]

InChIKey: HDKLIZDXVUCLHQ-BQYQJAHWSA-N[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of (E)-non-3-en-2-one is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 140.22 g/mol | [1] |

| CAS Number | 18402-83-0 ((E)-isomer) | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity, berry-like | [1] |

| Boiling Point | 85 °C at 12 mmHg | |

| Density | 0.848 g/mL at 25 °C | |

| Refractive Index | 1.449 at 20 °C | |

| Solubility | Insoluble in water; soluble in fats and alcohol | [1] |

Experimental Protocols: Synthesis of (E)-non-3-en-2-one

The most common and practical laboratory synthesis of 3-nonen-2-one is achieved through a base-catalyzed aldol condensation reaction between n-hexanal and acetone, followed by dehydration.[3] This method is advantageous due to the ready availability of the starting materials and the relatively straightforward procedure.

Reaction Scheme:

Detailed Experimental Protocol:

This protocol is adapted from a reported optimization study for the synthesis of this compound.[3]

Materials:

-

n-Hexanal

-

Acetone

-

10% aqueous Potassium Hydroxide (KOH) solution

-

Hydrochloric acid (HCl) for acidification

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

Step 1: Aldol Addition

-

In a round-bottom flask equipped with a magnetic stirrer, combine acetone and n-hexanal in a 5:1 molar ratio.[3]

-

Cool the mixture in an ice bath.

-

Slowly add a 10% aqueous solution of potassium hydroxide (KOH) while maintaining the temperature at approximately 30°C.[3]

-

Stir the reaction mixture vigorously for 100 minutes at 30°C.[3] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The primary product at this stage is 4-hydroxy-2-nonanone.[3]

Step 2: Dehydration

-

After the aldol addition is complete, carefully acidify the reaction mixture to a pH of 2 using hydrochloric acid.[3]

-

Heat the acidified mixture to 100°C and maintain this temperature for 2 hours with continuous stirring.[3] This step promotes the elimination of a water molecule to form the α,β-unsaturated ketone.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound. The (E)-isomer is the major product under these conditions.

Expected Outcome: This procedure is reported to yield a high conversion of n-hexanal (approximately 90%) with a high selectivity for this compound (approximately 91%).[3]

Biological Activity and Signaling Pathway

(E)-non-3-en-2-one is recognized for its biological activity, notably as an inhibitor of glutathione transferase (GST).[1] GSTs are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of the tripeptide glutathione (GSH) to a wide range of electrophilic substrates.

The inhibitory mechanism of α,β-unsaturated ketones like (E)-non-3-en-2-one involves a Michael addition reaction. The electron-deficient β-carbon of the enone system is susceptible to nucleophilic attack by the thiol group (-SH) of the cysteine residue in glutathione. This covalent modification of glutathione effectively prevents it from participating in the detoxification reactions catalyzed by GST.

Below is a DOT script for a diagram illustrating the logical relationship of this inhibitory mechanism.

Caption: Mechanism of Glutathione Transferase Inhibition.

This diagram illustrates the Michael addition of glutathione (GSH) to (E)-non-3-en-2-one, forming a covalent adduct that leads to the inhibition of Glutathione Transferase (GST).

References

The Natural Provenance of 3-Nonen-2-one: A Technical Guide to its Sources, Formation, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nonen-2-one is a volatile organic compound belonging to the ketone family, characterized by its distinct fruity and nutty aroma. This unsaturated ketone is a significant contributor to the flavor and fragrance profiles of a wide array of natural products, ranging from fruits and plants to dairy and cooked meats. Beyond its sensory attributes, this compound is also a subject of scientific interest due to its formation through lipid peroxidation, its potential role in microbial biosynthesis, and its involvement in insect chemical communication. This technical guide provides a comprehensive overview of the natural sources, occurrence, and formation pathways of this compound, along with detailed experimental protocols for its extraction and quantification.

Natural Sources and Occurrence of this compound

This compound has been identified as a volatile constituent in a variety of plant species and is a notable component of certain food aromas. While its presence is qualitatively documented in several sources, comprehensive quantitative data on its concentration across these natural matrices remains limited in publicly available literature.

| Natural Source | Part/Condition | Concentration | Reference(s) |

| Plants | |||

| Akebia trifoliata (Three-leaf Akebia) | Flowers, Fruit | Presence confirmed, but quantitative data is not specified in the reviewed literature. | [1] |

| Arctostaphylos uva-ursi (Bearberry) | Leaves | Presence confirmed, but quantitative data is not specified in the reviewed literature. | [2][3][4][5] |

| Centella asiatica (Gotu Kola) | Aerial Parts | Presence confirmed as a monoterpene, but quantitative data is not specified in the reviewed literature. | [6][7][8] |

| Cistus creticus (Cretan rockrose) | Essential Oil | Presence confirmed, but quantitative data is not specified in the reviewed literature. | [9][10] |

| Polygala senega (Seneca snakeroot) | Not specified | Presence reported, but quantitative data is not available. | |

| Food & Beverages | |||

| Fruits and Berries | Flavor Profile | Used as a flavoring agent to impart fruity and berry notes. | [11] |

| Dairy Products (e.g., Blue Cheese) | Fermented Flavors | Contributes to the characteristic fermented and cheesy notes. | |

| Cooked Meats (e.g., Chicken, Beef) | Flavor Profile | Adds depth and realism to cooked meat flavors. | |

| Mushrooms | Flavor Profile | Enhances the flavor profile of various mushroom types. | |

| Tea | Flavor Profile | Particularly effective in black tea flavors. | |

| Vegetable Oils (Linoleic acid-based) | Thermal Processing | A potential marker of lipid peroxidation during heating. |

Biochemical Formation of this compound

The formation of this compound in natural systems is primarily attributed to two key biochemical pathways: the degradation of polyunsaturated fatty acids through lipid peroxidation and microbial biosynthesis.

Formation via Lipid Peroxidation of Linoleic Acid

This compound is a recognized secondary product of the oxidative degradation of linoleic acid, a common polyunsaturated fatty acid found in plant and animal tissues. This process, known as lipid peroxidation, is initiated by reactive oxygen species (ROS) and proceeds through a free radical chain-reaction mechanism. The enzymatic breakdown of linoleic acid hydroperoxides can lead to the formation of various volatile compounds, including this compound.

Hypothetical Microbial Biosynthesis Pathway

Microorganisms are known to produce a variety of methyl ketones through pathways related to fatty acid metabolism. A plausible route for the microbial biosynthesis of this compound involves a modified β-oxidation or a reverse β-oxidation pathway acting on an unsaturated fatty acid precursor. This hypothetical pathway would involve the formation of a β-ketoacyl-CoA intermediate, which is then acted upon by a thioesterase to release a β-keto acid. This intermediate can then undergo decarboxylation to yield the final ketone product.

Role in Insect Communication

Volatile organic compounds, including ketones, play a crucial role in insect communication as semiochemicals. These chemical signals can be classified based on whether they mediate intraspecific (pheromones) or interspecific (allelochemicals) interactions. Allelochemicals are further subdivided into allomones (benefiting the emitter), kairomones (benefiting the receiver), and synomones (benefiting both). While ketones are known to function as alarm pheromones or kairomones in various insect species, the specific role of this compound as a semiochemical has not been extensively documented in the reviewed literature.[12][13][14][15][16][17]

Experimental Protocols

The analysis of this compound from natural sources typically involves extraction of the volatile compounds followed by separation and identification using chromatographic and spectrometric techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used method for this purpose.

Protocol: Extraction and Quantification of this compound from Plant Material using HS-SPME-GC-MS

This protocol provides a general framework for the analysis of this compound in a plant matrix. Optimization of parameters such as sample amount, incubation temperature and time, and SPME fiber type may be necessary for specific applications.

1. Materials and Reagents

-

Fresh or dried plant material (e.g., leaves, flowers)

-

This compound analytical standard

-

Internal standard (e.g., 2-octanone or a deuterated analog)

-

Methanol (GC grade)

-

Sodium chloride (analytical grade)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Sample and Standard Preparation

-

Sample: Homogenize fresh plant material or grind dried material to a fine powder. Accurately weigh 1-2 g of the prepared sample into a 20 mL headspace vial. Add 1 g of NaCl and 2 mL of deionized water.

-

Calibration Standards: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by spiking appropriate amounts of the stock solution into empty headspace vials containing the same matrix (or a simulated matrix) as the samples.

-

Internal Standard: Spike all samples and calibration standards with a known amount of the internal standard solution.

3. Headspace Solid-Phase Microextraction (HS-SPME)

-

Place the sealed vials in a heating block or autosampler incubator set to a predetermined temperature (e.g., 60 °C).

-

Allow the samples to equilibrate for a set time (e.g., 15 minutes) with agitation.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes).

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: Immediately after extraction, desorb the analytes from the SPME fiber in the heated GC inlet (e.g., 250 °C) in splitless mode.

-

GC Separation: Use a temperature program to separate the volatile compounds. A typical program might be: initial temperature of 40 °C held for 2 minutes, ramp at 5 °C/min to 150 °C, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

5. Data Analysis and Quantification

-

Identify this compound in the sample chromatograms by comparing its retention time and mass spectrum with that of the analytical standard.

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

-

Quantify the concentration of this compound in the samples using the calibration curve.

Alternative Extraction Method: Steam Distillation

Steam distillation is a classical method for extracting essential oils and other volatile compounds from plant materials.[1][8][13][18][19] In this process, steam is passed through the plant material, causing the volatile compounds to vaporize. The resulting mixture of steam and volatile compounds is then condensed, and the essential oil, containing this compound, is separated from the aqueous phase. The collected essential oil can then be analyzed by GC-MS.

Conclusion

This compound is a naturally occurring ketone that contributes to the characteristic aromas of various plants and foods. Its formation is closely linked to the oxidative degradation of polyunsaturated fatty acids and is also likely a product of microbial metabolic pathways. While its presence in several natural sources is established, a significant gap exists in the quantitative data regarding its concentration in these matrices. Further research employing optimized analytical protocols, such as the HS-SPME-GC-MS method detailed here, is necessary to accurately quantify the occurrence of this compound in nature. A deeper understanding of its role as a semiochemical in insect communication also presents an exciting avenue for future investigation, with potential applications in agriculture and pest management.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Comparative Study of the Leaf Volatiles of Arctostaphylos uva-ursi (L.) Spreng. and Vaccinium vitis-idaea L. (Ericaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jefc.scholasticahq.com [jefc.scholasticahq.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. journalajocs.com [journalajocs.com]

- 9. Interpopulation Variability in the Essential Oil Composition of Cistus creticus subsp. eriocephalus from Sardinia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Alarm Pheromone Composition and Behavioral Activity in Fungus-Growing Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. Scientists identify nature's insect repellents | EurekAlert! [eurekalert.org]

- 14. Kairomone - Wikipedia [en.wikipedia.org]

- 15. Insect alarm pheromones in response to predators: Ecological trade-offs and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of Predator Attraction to Kairomones by Non-Host Plant Volatiles for Herbivores: A Bypass-Trophic Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ars.usda.gov [ars.usda.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Metabolic engineering of β-oxidation to leverage thioesterases for production of 2-heptanone, 2-nonanone and 2-undecanone - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data and Experimental Protocols for 3-Nonen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Nonen-2-one, a molecule of interest in various chemical and biological studies. The information is presented in a structured format to facilitate its use in research and development. This document includes tabulated spectroscopic data, detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (E)-3-Nonen-2-one (trans-isomer), the more stable and common isomer.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not explicitly available in search results |

Note: Specific peak assignments and coupling constants for ¹H NMR were not available in the aggregated search results. Researchers should acquire a spectrum of a reference standard for detailed analysis.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly available in search results |

Note: While the existence of ¹³C NMR data is mentioned in databases like PubChem, specific chemical shift values were not retrieved in the search. Direct spectral analysis is recommended.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description of Absorption |

| ~1674 | C=O stretch (α,β-unsaturated ketone) |

| ~1630 | C=C stretch (alkene) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~970 | =C-H bend (trans-alkene) |

Note: These are characteristic absorption bands for a trans-α,β-unsaturated ketone. The data is compiled from typical values and information available in spectral databases.[1]

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 140 | Moderate | [M]⁺ (Molecular Ion) |

| 125 | Moderate | [M - CH₃]⁺ |

| 97 | High | [M - C₃H₇]⁺ (McLafferty rearrangement) |

| 83 | Moderate | [C₆H₁₁]⁺ |

| 69 | Moderate | [C₅H₉]⁺ |

| 43 | Highest | [CH₃CO]⁺ (Acylium ion) |

Note: This fragmentation pattern is characteristic of an α,β-unsaturated methyl ketone. Data is based on Electron Ionization (EI) mass spectra from the NIST WebBook and PubChem.[1][2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer (optional)

-

NMR Spectrometer (e.g., 300-500 MHz)

Procedure:

-

Sample Preparation:

-

Weigh the appropriate amount of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

-

Ensure the sample is fully dissolved. Gentle vortexing may be used.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (typically 8-16 for a sample of this concentration).

-

Set a relaxation delay of 1-2 seconds.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Set a wider spectral width (e.g., 0 to 220 ppm).

-

Use a proton-decoupled pulse sequence.

-

Increase the number of scans significantly (e.g., 128-1024 or more) due to the low natural abundance of ¹³C.

-

Set a relaxation delay of 2-5 seconds.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum correctly.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR, 77.16 ppm in ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Pick and label the peaks in both spectra.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Method: Attenuated Total Reflectance (ATR) is suitable for a liquid sample like this compound.

Materials:

-

This compound sample (1-2 drops)

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or ZnSe crystal)

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

-

Sample Analysis:

-

Place a single drop of this compound directly onto the center of the ATR crystal.

-

Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The standard spectral range is 4000-400 cm⁻¹.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe.

-

Verify cleanliness by taking another background scan and ensuring no sample peaks remain.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Volatile solvent for dilution (e.g., dichloromethane or hexane)

-

GC-MS instrument with an Electron Ionization (EI) source

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., ~100 ppm) in a volatile solvent.

-

-

Instrument Setup:

-

Gas Chromatograph (GC):

-

Injector: Set to a temperature of ~250°C.

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

Oven Program: Start at a low temperature (e.g., 60°C for 2 min), then ramp at 10°C/min to a final temperature of 300°C, and hold for 5-10 minutes.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: ~230°C.

-

Quadrupole Temperature: ~150°C.

-

Scan Range: Set the mass-to-charge (m/z) scan range from ~40 to 400 amu.

-

-

-

Data Acquisition:

-

Inject 1 µL of the prepared sample into the GC.

-

Start the acquisition program. The GC will separate the components of the sample, and the MS will record mass spectra for the eluting compounds.

-

-

Data Analysis:

-

Identify the GC peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak [M]⁺ and analyze the fragmentation pattern.

-

Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow from sample preparation to structural elucidation.

References

An In-depth Technical Guide to the Synthesis of 3-Nonen-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nonen-2-one is a valuable α,β-unsaturated ketone that serves as a versatile building block in organic synthesis, finding applications in the fragrance industry and as a precursor for various pharmaceuticals. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, offering detailed experimental protocols, quantitative data comparisons, and mechanistic diagrams to aid researchers in their synthetic endeavors. The core synthesis strategies discussed include the Claisen-Schmidt (Aldol) Condensation, the Wittig Reaction and its variants, and the Oxidation of 3-nonen-2-ol.

Claisen-Schmidt (Aldol) Condensation

The most direct and widely employed method for the synthesis of this compound is the Claisen-Schmidt condensation, a type of crossed aldol condensation. This reaction involves the base-catalyzed condensation of hexanal with acetone.[1][2] The reaction proceeds through the formation of a β-hydroxy ketone intermediate, 4-hydroxy-2-nonanone, which then undergoes dehydration to yield the target α,β-unsaturated ketone.[1]

Reaction Scheme:

Figure 1: Claisen-Schmidt condensation pathway for this compound synthesis.

Experimental Protocol:

Step 1: Aldol Addition [1]

-

To a suitable reaction vessel, add a 10% aqueous solution of potassium hydroxide (KOH).

-

Maintain the temperature at 30°C.

-

Add a mixture of acetone and n-hexanal with a molar ratio of 5:1 to the KOH solution.

-

Stir the reaction mixture for 100 minutes.

-

The reaction progress can be monitored by Gas Chromatography (GC) to confirm the formation of 4-hydroxy-2-nonanone.

Step 2: Dehydration [1]

-

Following the completion of the aldol addition, acidify the reaction medium to a pH of 2.

-

Heat the mixture to 100°C for 2 hours.

-

This will facilitate the elimination of water to form this compound and its isomer, 4-nonen-2-one.

Quantitative Data:

| Parameter | Value | Reference |

| Aldol Addition | ||

| Reactants | Acetone, n-Hexanal | [1] |

| Molar Ratio (Acetone:Hexanal) | 5:1 | [1] |

| Catalyst | 10% aqueous KOH | [1] |

| Temperature | 30°C | [1] |

| Reaction Time | 100 minutes | [1] |

| Conversion of n-Hexanal | 89% | [1] |

| Selectivity for 4-hydroxy-2-nonanone | 88% | [1] |

| Dehydration | ||

| pH | 2 | [1] |

| Temperature | 100°C | [1] |

| Reaction Time | 2 hours | [1] |

| Conversion of Intermediate | 90% | [1] |

| Selectivity for this compound | 91% | [1] |

Wittig-Type Olefination Reactions

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, provide a powerful and stereoselective method for the synthesis of alkenes from carbonyl compounds.[3][4] For the synthesis of this compound, this would involve the reaction of heptanal with an appropriate phosphorus ylide or phosphonate.

Wittig Reaction

The classical Wittig reaction utilizes a phosphonium ylide to convert an aldehyde or ketone into an alkene.[5] For this compound, the required ylide is acetylmethylenetriphenylphosphorane, which can be generated from the corresponding phosphonium salt.

Reaction Scheme:

Figure 2: Wittig reaction pathway for this compound synthesis.

Representative Experimental Protocol (General):

-

Ylide Generation: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, suspend acetylmethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C.

-

Add a strong base, such as n-butyllithium (n-BuLi), dropwise to the suspension until the characteristic orange-red color of the ylide persists.

-

Wittig Reaction: Cool the ylide solution to -78°C.

-

Add a solution of heptanal in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction, a modification of the Wittig reaction, employs a phosphonate carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide.[3] This reaction typically provides excellent stereoselectivity for the (E)-alkene.[3][6]

Reaction Scheme:

Figure 3: HWE reaction pathway for (E)-3-Nonen-2-one synthesis.

Representative Experimental Protocol (General):

-

In a flame-dried, inert atmosphere flask, add a solution of diethyl (2-oxopropyl)phosphonate in anhydrous THF.

-

Cool the solution to 0°C and add a strong base, such as sodium hydride (NaH), portion-wise.

-

Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.

-

Cool the reaction mixture to 0°C and add a solution of heptanal in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with water.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify by column chromatography to yield predominantly (E)-3-Nonen-2-one.

Quantitative Data Comparison (General):

| Parameter | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

| Phosphorus Reagent | Phosphonium Ylide | Phosphonate Carbanion |

| Base | Strong, non-nucleophilic (e.g., n-BuLi) | Strong (e.g., NaH, NaOEt) |

| Stereoselectivity | Generally favors (Z)-alkene with unstabilized ylides | Generally favors (E)-alkene with stabilized phosphonates |

| Reactivity | Less reactive with sterically hindered ketones | More reactive, reacts with aldehydes and ketones |

| Byproduct Removal | Triphenylphosphine oxide (often requires chromatography) | Water-soluble phosphate esters (easier removal) |

Oxidation of 3-Nonen-2-ol

Another viable synthetic route to this compound is the oxidation of the corresponding allylic alcohol, 3-nonen-2-ol. Several modern oxidation methods are suitable for this transformation, offering mild conditions and high selectivity, thereby preserving the double bond.[7][8][9]

Reaction Scheme:

Figure 4: Oxidation of 3-nonen-2-ol to this compound.

Suitable Oxidizing Agents:

-

Dess-Martin Periodinane (DMP): A mild and highly selective reagent for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[8][9]

-

Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base. It is known for its mild conditions and broad functional group tolerance.

-

Oppenauer Oxidation: A selective method for oxidizing secondary alcohols to ketones using an aluminum alkoxide catalyst in the presence of a ketone as a hydride acceptor (e.g., acetone).[7][10]

Representative Experimental Protocol (Dess-Martin Oxidation):

-

Dissolve 3-nonen-2-ol in a dry, inert solvent such as dichloromethane (DCM) in a flask under an inert atmosphere.

-

Add Dess-Martin periodinane (1.1 to 1.5 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Stir vigorously until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data Comparison of Oxidation Methods (General):

| Parameter | Dess-Martin Periodinane | Swern Oxidation | Oppenauer Oxidation |

| Reagents | DMP in DCM | DMSO, oxalyl chloride, triethylamine in DCM | Aluminum isopropoxide, acetone |

| Temperature | Room temperature | -78°C to room temperature | Typically elevated temperatures (reflux) |

| Advantages | Mild conditions, high yields, simple workup | Mild conditions, avoids heavy metals, good for sensitive substrates | Selective for secondary alcohols, inexpensive reagents |

| Disadvantages | Reagent is expensive and potentially explosive | Requires low temperatures, produces malodorous dimethyl sulfide byproduct | Requires stoichiometric amounts of catalyst, can be slow |

| Typical Yields | High (>90%) | High (>90%) | Moderate to High (60-90%) |

Conclusion

The synthesis of this compound can be effectively achieved through several distinct pathways, each with its own set of advantages and disadvantages. The Claisen-Schmidt condensation stands out as a direct and industrially viable method, particularly given the availability of detailed and optimized protocols. Wittig-type reactions offer excellent control over the double bond geometry, with the Horner-Wadsworth-Emmons variant being particularly useful for obtaining the (E)-isomer. The oxidation of 3-nonen-2-ol provides a reliable alternative, especially when the precursor alcohol is readily accessible, with modern reagents like Dess-Martin periodinane offering mild and efficient transformations. The choice of the optimal synthetic route will ultimately depend on factors such as the desired stereochemistry, scale of the reaction, cost and availability of starting materials, and the specific experimental capabilities of the laboratory. This guide provides the necessary foundational information for researchers to make an informed decision and proceed with the synthesis of this important chemical intermediate.

References

- 1. Dess Martin periodinane | CAS No: 87413-09-0 | Apollo [store.apolloscientific.co.uk]

- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. mmccollege.ac.in [mmccollege.ac.in]

- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

Biological Activity of 3-Nonen-2-one: A Technical Guide

Abstract

3-Nonen-2-one, a naturally occurring α,β-unsaturated ketone, has been identified as a molecule with notable biological activities. Primarily recognized for its role as a flavoring agent, it also exhibits significant biochemical properties, including enzyme inhibition and potential as a fumigant.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's biological effects, focusing on its mechanism of action as a glutathione S-transferase (GST) inhibitor.[1][3] This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key mechanisms and workflows to support researchers, scientists, and drug development professionals in their investigations of this compound.

1. Introduction

This compound (C₉H₁₆O) is an organic compound found in various natural sources, including cistus oil and certain foods, where it contributes to their sensory profiles.[3][4] Structurally, it is classified as an enone, featuring a ketone functional group conjugated with a carbon-carbon double bond.[2] This structural feature, specifically the Michael acceptor system, is critical to its biological reactivity. While the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it as having "no safety concern at current levels of intake when used as a flavouring agent," its biochemical activities warrant further investigation for potential applications in pharmacology and agrochemistry.[1]

2. Known Biological Activities

The primary reported biological activities of this compound stem from its electrophilic nature, which allows it to react with nucleophilic biological macromolecules.

2.1. Enzyme Inhibition

-

Glutathione S-Transferase (GST) Inhibition: this compound is identified as an inhibitor of Glutathione S-Transferase (EC 2.5.1.18).[1][2] GSTs are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of reduced glutathione (GSH) to a wide variety of xenobiotic and endogenous compounds. The α,β-unsaturated carbonyl structure of this compound allows it to act as a Michael acceptor, reacting with the sulfhydryl group of GSH.[3] This reaction can deplete the cellular pool of GSH or directly inhibit the GST enzyme, preventing it from detoxifying other substrates.

-

Prostaglandin Reductase 1 (PGR1) Inhibition: Some literature suggests that α,β-unsaturated carbonyl compounds, the class to which this compound belongs, can inhibit rat liver glutathione S-transferase isozymes and human prostaglandin reductase 1 (PGR1).[3] PGR1 is involved in the metabolism of prostaglandins, which are key signaling molecules in inflammation and other physiological processes.

2.2. Fumigant Activity

This compound is described as having a role as a fumigant.[1][2] Volatile organic compounds (VOCs) with insecticidal properties often act as fumigants, where their vapor phase is toxic to pests in enclosed spaces. While specific studies detailing the fumigant efficacy of this compound against particular pests are not extensively documented in the provided results, this activity is consistent with other small volatile compounds used for pest control.[5][6]

3. Quantitative Data on Biological Activity

A comprehensive review of the available literature reveals a scarcity of specific quantitative data for this compound. To facilitate comparative analysis and guide future research, the following tables are presented as templates for organizing experimental data.

Table 1: Enzyme Inhibition Data for this compound

| Target Enzyme | Enzyme Source | Assay Type | IC₅₀ | Reference |

| Glutathione S-Transferase (GST) | Rat Liver | Data Not Available | Data Not Available | [3] |

| Prostaglandin Reductase 1 (PGR1) | Human | Data Not Available | Data Not Available | [3] |

Table 2: Fumigant Activity Data for this compound

| Target Pest | Life Stage | LC₅₀ (µL/L air) | Exposure Time (h) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

4. Mechanisms of Action and Signaling Pathways

The primary mechanism of action for this compound's biological activity is its covalent interaction with nucleophilic functional groups in biomolecules, such as the thiol group of cysteine residues in proteins like GST or in glutathione itself.

References

- 1. This compound | C9H16O | CID 5317045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 18402-83-0 [chemicalbook.com]

- 3. (E)-3-nonen-2-one, 18402-83-0 [thegoodscentscompany.com]

- 4. This compound, 14309-57-0 [thegoodscentscompany.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Role of 3-Nonen-2-one as a Glutathione Transferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of 3-nonen-2-one as an inhibitor of glutathione transferase (GST). This compound, an α,β-unsaturated ketone, is recognized for its activity as a flavoring agent and its presence in various natural sources.[1] Beyond these roles, its chemical structure suggests a potential for interaction with biological nucleophiles, positioning it as a subject of interest in toxicology and pharmacology. This document details the mechanism of GST inhibition by this compound, its effects on downstream cellular signaling pathways, and provides detailed experimental protocols for the study of these interactions. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Introduction to Glutathione Transferases (GSTs)

Glutathione Transferases (GSTs) are a superfamily of enzymes that play a critical role in cellular detoxification by catalyzing the conjugation of the reduced form of glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds. This conjugation reaction renders the substrates more water-soluble, facilitating their excretion from the cell. GSTs are involved in the detoxification of carcinogens, environmental toxins, and therapeutic drugs.

Beyond their detoxification role, GSTs are also implicated in the regulation of cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis. Dysregulation of GST activity has been linked to various diseases, including cancer, and is a known mechanism of drug resistance in chemotherapy.

This compound: A Michael Acceptor and GST Inhibitor

This compound is an α,β-unsaturated ketone, a class of compounds known as Michael acceptors. This chemical characteristic allows this compound to react with nucleophiles, such as the thiol group of glutathione, via a Michael addition reaction.[2][3][4] This reactivity is the basis for its ability to inhibit GSTs.

Mechanism of GST Inhibition

The primary mechanism by which this compound inhibits GSTs is through the formation of a covalent adduct with glutathione. This can occur either through a non-enzymatic Michael addition reaction or an enzyme-catalyzed conjugation. The resulting glutathione conjugate of this compound can then act as an inhibitor of the GST enzyme.

Furthermore, as a reactive electrophile, this compound has the potential to directly interact with and covalently modify the GST protein itself, leading to irreversible inhibition. This typically occurs through the formation of adducts with nucleophilic amino acid residues, such as cysteine, within the enzyme's active site or other critical regions.

Quantitative Data on GST Inhibition by α,β-Unsaturated Carbonyls

| Compound | GST Isozyme | IC50 (µM) | Reference(s) |

| 4-Hydroxy-trans-2-nonenal (HNE) | rGST A1 | Not specified, but activates ARE | [5] |

| trans-2-Hexenal (t-2-HE) | rGST A1 | 16.0 ± 0.7 | [5] |

| 2-Propenal (Acrolein) | rGST A1 | 2.2 ± 0.4 | [5] |

| Ethacrynic acid | rGST A1 | 38.0 ± 1.6 | [5] |

| Ethacrynic acid | hGSTP1-1 | 5 (Ki) | |

| Curcumin | GST (equine) | 31.6 ± 3.6 | [6] |

Impact on Downstream Signaling Pathways

The inhibition of GSTs by compounds like this compound can have significant consequences for cellular signaling. GSTs, particularly GSTP1, are known to be negative regulators of the c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the MAPK cascade that is activated in response to cellular stress.

Activation of the ASK1-JNK Pathway

Under normal conditions, GSTP1 can bind to and inhibit Apoptosis Signal-regulating Kinase 1 (ASK1), preventing its activation of downstream kinases in the JNK pathway. Electrophilic compounds, such as the α,β-unsaturated aldehyde 4-hydroxy-2-nonenal (HNE), have been shown to activate ASK1.[1][7][8] It is plausible that this compound, as a similar electrophilic species, can also induce oxidative and electrophilic stress, leading to the dissociation of the GSTP1-ASK1 complex and subsequent activation of the JNK pathway. This activation cascade proceeds through the phosphorylation of MKK4/7, which in turn phosphorylates and activates JNK. Activated JNK can then translocate to the nucleus and phosphorylate transcription factors such as c-Jun, leading to the expression of genes involved in apoptosis and other stress responses.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound as a GST inhibitor.

In Vitro GST Inhibition Assay

This protocol is adapted from standard spectrophotometric assays for GST activity.[6]

Objective: To determine the IC50 and kinetic parameters (Ki) of this compound for specific GST isozymes.

Materials:

-

Purified recombinant human GST isozymes (GSTA1, GSTM1, GSTP1)

-

1-Chloro-2,4-dinitrobenzene (CDNB)

-

Reduced glutathione (GSH)

-

This compound

-

Potassium phosphate buffer (100 mM, pH 6.5)

-

Dimethyl sulfoxide (DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of GSH in potassium phosphate buffer.

-

Prepare a 100 mM stock solution of CDNB in DMSO.

-

Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

-

Dilute the purified GST isozymes in potassium phosphate buffer to a working concentration (to be optimized for linear reaction kinetics).

-

-

Assay Setup (for IC50 determination):

-

In a 96-well plate, add in the following order:

-

140 µL of 100 mM potassium phosphate buffer (pH 6.5)

-

20 µL of 10 mM GSH (final concentration: 1 mM)

-

10 µL of serially diluted this compound (or DMSO for control)

-

10 µL of GST enzyme solution

-

-

Pre-incubate the plate at 25°C for 5 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of 10 mM CDNB (final concentration: 1 mM).

-

Immediately measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction rate (V) from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

For Ki determination, perform the assay with varying concentrations of both GSH and this compound and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

-

Western Blot Analysis of JNK Phosphorylation

Objective: To determine if this compound treatment leads to the phosphorylation and activation of JNK in cultured cells.

Materials:

-

Cell line of interest (e.g., HepG2, HEK293)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total JNK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Treat cells with various concentrations of this compound for different time points. Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with primary antibody (anti-phospho-JNK or anti-total JNK) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane and apply chemiluminescent substrate.

-

-

Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities and normalize the phospho-JNK signal to the total JNK signal.

-

Mass Spectrometry Analysis of GST-3-Nonen-2-one Adducts

Objective: To identify and characterize covalent adducts formed between this compound and GST.

Materials:

-

Purified GST isozyme

-

This compound

-

Trypsin (mass spectrometry grade)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Ammonium bicarbonate buffer

-

Formic acid

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Adduct Formation:

-

Incubate the purified GST isozyme with an excess of this compound.

-

Remove excess unbound this compound by dialysis or gel filtration.

-

-

Protein Digestion:

-

Denature the protein, reduce disulfide bonds with DTT, and alkylate cysteine residues with IAM.

-

Digest the protein into peptides using trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the peptides by reverse-phase liquid chromatography.

-

Analyze the peptides by tandem mass spectrometry (MS/MS).

-

-

Data Analysis:

-

Search the MS/MS data against the protein sequence of the GST isozyme, including a variable modification corresponding to the mass of this compound.

-

Identify the specific amino acid residues that are modified by this compound.

-

Conclusion

This compound, through its chemical nature as a Michael acceptor, presents a clear potential as an inhibitor of glutathione transferases. While direct quantitative data for its interaction with specific GST isozymes remains to be fully elucidated, the established reactivity of α,β-unsaturated carbonyl compounds provides a strong basis for its inhibitory mechanism. The downstream consequences of this inhibition, particularly the activation of the ASK1-JNK signaling pathway, highlight the potential of this compound to influence critical cellular processes such as apoptosis. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the specific interactions of this compound with GSTs and to unravel the full extent of its biological effects. Further research in this area will be crucial for understanding the toxicological implications of exposure to this compound and for exploring its potential in therapeutic applications, particularly in the context of overcoming GST-mediated drug resistance in cancer.

References

- 1. Dynamic phosphorylation of apoptosis signal regulating kinase 1 (ASK1) in response to oxidative and electrophilic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formation and Signaling Actions of Electrophilic Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Alpha,beta-unsaturated aldehydes increase glutathione S-transferase mRNA and protein: correlation with activation of the antioxidant response element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Covalent Labeling with an α, β Unsaturated Carbonyl Scaffold for Studying Protein Structure and Interactions by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Dynamic Phosphorylation of Apoptosis Signal Regulating Kinase 1 (ASK1) in Response to Oxidative and Electrophilic Stress. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Olfactory Profile and Aroma Characteristics of 3-Nonen-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nonen-2-one is an alpha,beta-unsaturated ketone that contributes significantly to the aroma profile of a wide variety of natural and processed foods. Its characteristic scent is a complex interplay of fruity and nutty notes, making it a valuable compound for the flavor and fragrance industry. This technical guide provides a comprehensive overview of the olfactory profile, aroma characteristics, and analytical methodologies related to this compound, intended for researchers, scientists, and professionals in drug development who may encounter this compound in their studies of taste, olfaction, and metabolism.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with the chemical formula C₉H₁₆O.[1] It is also known by synonyms such as methyl heptenyl ketone. The (E)-isomer is the more common form. Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 140.22 g/mol [1] |

| Boiling Point | 198 °C at 760 mmHg |

| Flash Point | 79.44 °C[2] |

| Solubility | Soluble in alcohol; sparingly soluble in water (349.5 mg/L at 25°C, estimated)[3] |

| Vapor Pressure | 0.301 mmHg at 25 °C (estimated) |

Olfactory Profile and Aroma Characteristics

The aroma of this compound is multifaceted, with its primary characteristics being described as fruity and nutty .[4] More specifically, its scent is often associated with peaches, melons, and avocados.[4] However, its profile is complex and can be further broken down into a range of odor descriptors.

A comprehensive list of reported olfactory descriptors for this compound is presented below:

| Olfactory Descriptor | Source |

| Fruity | [5] |

| Nutty | [4] |

| Peach | [6] |

| Melon | [4] |

| Avocado | [4] |

| Berry | |

| Fatty | [5] |

| Oily | |

| Ketonic | |

| Weedy | |

| Spicy | |

| Licorice | |

| Green | [5] |

| Earthy | [5] |

| Herbal | [5] |

| Cheesy | [5] |

| Sweet | [5] |

| Dairy | [5] |

| Mushroom | [5] |

| Waxy | [5] |

The perceived aroma can be influenced by the concentration of the compound and the matrix in which it is present.

Occurrence and Application in Flavors

This compound is a naturally occurring volatile compound found in a variety of foods. It has been identified in cistus oil at a concentration of 0.7%.[2] Due to its desirable aroma, it is widely used as a flavoring agent in the food industry. The following table summarizes some of its applications and suggested usage levels in finished products.

| Food/Flavor Application | Suggested Usage Level (ppm) |

| Hazelnut | 100 - 200 |

| Peanut | ~100 |

| Peach | 200[6] |

| Banana | 50 - 200 |

| Plum | 20 |

| Strawberry | 20 |

| Chicken (boiled, fried) | 100 - 500[6] |

| Beef (boiled, roast, barbeque) | ~200[6] |

| Mushroom | ~200[6] |

| Ham, Processed Pork | 100[6] |

| Cooked Onion and Garlic | 100[6] |

| Peppers (bell, jalapeno) | 50[6] |

Sensory Thresholds

Experimental Protocols for Sensory Analysis

The analysis of volatile compounds like this compound, and the characterization of their sensory properties, is commonly performed using Gas Chromatography-Olfactometry (GC-O). This technique combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[7][8]

Below is a representative experimental protocol for the analysis of this compound in a food matrix using GC-O. This protocol is a synthesis of common practices in the field.

Objective: To identify and characterize the aroma contribution of this compound in a fruit matrix.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

-

Homogenize a known quantity of the fruit sample.

-

Transfer the homogenate to a headspace vial.

-

Add an internal standard for quantification purposes.

-

Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

-

Expose a Solid-Phase Microextraction (SPME) fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

2. Gas Chromatography-Olfactometry (GC-O) Analysis

-

Gas Chromatograph (GC) Conditions:

-

Injection: Desorb the SPME fiber in the heated GC inlet (e.g., 250°C) in splitless mode.

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax).